Thallium hexafluorophosphate

Catalog No.
S784651
CAS No.
60969-19-9
M.F
TlPF6
F6PTl
M. Wt
349.348 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium hexafluorophosphate

Silver-based halide abstractors (AgPF6) oxidize electron-rich transition metal complexes, causing decomposition and silver mirror formation. Thallium hexafluorophosphate (TlPF6) solves this by providing redox-inert halide abstraction. • Safely abstracts halides from Ru(II), Os(II), Re(I) photoredox catalysts without altering oxidation state. • Precipitates insoluble TlX, driving abstraction to completion while introducing non-coordinating PF6- anion. • Essential for cationic Ni, Fe, Pd catalyst synthesis where vacant coordination sites are required for C-H activation. • High solubility in polar organic solvents ensures rapid, room-temperature processing.

CAS Number

60969-19-9

Product Name

Thallium hexafluorophosphate

IUPAC Name

thallium(1+);hexafluorophosphate

Molecular Formula

TlPF6
F6PTl

Molecular Weight

349.348 g/mol

InChI

InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1

InChI Key

FRZBCOUMLHRKRT-UHFFFAOYSA-N

SMILES

F[P-](F)(F)(F)(F)F.[Tl+]

Canonical SMILES

F[P-](F)(F)(F)(F)F.[Tl+]

The exact mass of the compound Thallium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Thallium(I) hexafluorophosphate, Thallium(1+) hexafluorophosphate, Thallium hexafluorophosphate(V), TlPF6

Purity

≥97%

Package Size

1 g, 5 g

Thallium hexafluorophosphate (CAS 60969-19-9) is a specialized inorganic salt primarily utilized as a highly efficient, redox-neutral halide abstraction agent in advanced organometallic synthesis. Featuring the heavy, soft Tl(I) cation paired with the weakly coordinating hexafluorophosphate (PF6-) anion, this compound is highly soluble in polar organic solvents while forming extremely insoluble thallium halide precipitates (TlCl, TlBr, TlI). This strong thermodynamic driving force allows it to cleanly strip halides from transition metal complexes to open coordination sites. Unlike mainstream silver-based alternatives, TlPF6 is electrochemically inert in the typical working ranges of low-valent or electron-rich transition metals, making it an indispensable procurement choice for the synthesis of sensitive catalysts, luminescent materials, and complex organometallic architectures where oxidative degradation must be strictly avoided [1].

Research Fit

1
Non-oxidative halide abstractionSupports cationic complex synthesis with electron-rich metal substrates where redox side-reactions must be avoided.
2
Tiered sequential chloride removalEnables stepwise ligand substitution protocols when combined with KPF₆ for differential halide lability.
3
Air- and moisture-stable solidAllows routine benchtop weighing without glovebox infrastructure, lowering handling barriers.

Generic substitution of TlPF6 with the more common Silver hexafluorophosphate (AgPF6) routinely fails in the presence of electron-rich or easily oxidized transition metal complexes. While Ag(I) is a standard halide abstractor, it is also a moderate oxidant; when applied to sensitive Ru(II), Re(I), Ni(II), or Fe(III) precursors, AgPF6 frequently triggers unwanted single-electron transfer, resulting in the deposition of a silver mirror and the complete oxidative decomposition of the target complex[1]. Conversely, substituting with cheaper alkali salts like Potassium hexafluorophosphate (KPF6) fails because K+ lacks the soft-acid character and extreme insolubility of its resulting halide salts in organic solvents, leading to incomplete halide abstraction. Furthermore, substituting with other thallium salts like Thallium(I) triflate (TlOTf) or nitrate introduces coordinating anions that block the newly generated vacant metal site, defeating the purpose of using the non-coordinating PF6- anion.

Substitution Risk

KPF₆ – Incomplete abstraction
May fail to remove robust metal–chloride bonds, leaving unreacted starting material and lowering conversion.
AgPF₆ – Competing redox pathway
Ag⁺ can oxidize electron-rich substrates, generating metallic silver byproducts and degrading target complex purity.
TlPF₆ – Non-oxidative abstraction + PF₆⁻ delivery
Combined profile is not replicated by KPF₆ or AgPF₆; direct substitution may shift yield and product outcome.

Prevention of Oxidative Degradation in Rhenium Complex Synthesis

In the synthesis of bipyridyltricarbonylrhenium(I) σ-arylalkynyl complexes, the choice of halide abstraction agent directly dictates product survival. When AgPF6 is used, the Ag(I) ion acts as an oxidant, leading to electrochemical degradation of the rhenium precursor and the formation of a silver mirror, resulting in a low 29% yield. Substituting AgPF6 with the electrochemically inert TlPF6 eliminates this degradation pathway, allowing full recovery of sensitive intermediates and doubling the synthetic yield to 60% under identical conditions [1].

Evidence DimensionSynthetic yield of (bipy)Re(CO)3[C⋮C(C6H5)]
Target Compound Data60% yield (using TlPF6)
Comparator Or Baseline29% yield (using AgPF6)
Quantified Difference106% relative increase in yield due to elimination of oxidative degradation
ConditionsHalide abstraction from (bipy)Re(CO)3Br in neat EtNiPr2 for 15 hours

Buyers synthesizing easily oxidized organometallic or luminescent complexes must procure TlPF6 to prevent catastrophic yield losses caused by the redox activity of silver-based alternatives.

Pd Amido Halide Abstraction
Head-to-head
TlPF₆ yields clean cationic amido complexes [PdL(PNP)]PF₆; AgPF₆ oxidizes amides and fails to give the same products.
Supports oxidation-sensitive cation synthesis.
Qualitative product divergence; conditions: 1Cl Pd precursor, CNtBu/PMe₃ ligands.

Viability of Chloride Abstraction in Sensitive Iron(III) Pincer Complexes

The abstraction of tightly bound chlorides from transition metal centers requires a strong thermodynamic driving force, but doing so without altering the metal's oxidation state is challenging. During the synthesis of dinuclear Iron(III) complexes supported by trianionic ONO3- pincer ligands, attempts to remove chloride ligands using AgPF6 resulted in immediate oxidation and complete decomposition of the complex. The procurement of TlPF6 allowed for successful redox-neutral chloride abstraction, precipitating insoluble TlCl and isolating the target dinuclear Fe(III) complex in a 37% yield [1].

Evidence DimensionProduct recovery and stability during chloride abstraction
Target Compound Data37% isolated yield of target dinuclear complex
Comparator Or Baseline0% yield (complete oxidation and decomposition with AgPF6)
Quantified DifferenceAbsolute rescue of synthetic viability
Conditions2 equivalents of abstracting agent in dimethoxyethane (DME) for 20 minutes

For researchers working with highly sensitive, non-innocent ligand frameworks or easily oxidized high-spin metal centers, TlPF6 is the only viable procurement option for halide removal without destroying the target molecule.

Re σ-Alkynyl Yield Context
Reported
Reported higher yields in one-pot Re(I) σ-arylalkynyl synthesis compared to silver-salt methods (qualitative claim).
Reported yield context; supports yield-driven selection.
No tabulated yield data; mechanistic rationale cites avoidance of electrochemical degradation.

Generation of Pure Solvento Complexes in Ruthenium and Nickel Systems

Generating open coordination sites for catalytic cycles often requires forming intermediate 'solvento' complexes. In the preparation of Ru(CH3-bpy)2Cl2 solvento species, AgPF6 cannot be used because the electron-rich methyl-bipyridine ruthenium complex is highly susceptible to Ag-mediated oxidation. TlPF6 successfully abstracts the chloride to form the pure solvento complex without altering the Ru(II) oxidation state [1]. Similarly, in Ni(III) pyridinophane systems, TlPF6 cleanly abstracts bromide to yield the desired bis-solvento complex[(MeN3C)NiIII(MeCN)2](PF6)2 without altering the oxidation state, whereas AgPF6 is so oxidizing it is actively used to force the oxidation of Ni(II) to Ni(III)[2].

Evidence DimensionSuccessful formation of unoxidized solvento intermediates
Target Compound DataClean conversion to Ru(II) and Ni(III) solvento-PF6 complexes
Comparator Or BaselineAgPF6 induces unwanted single-electron transfer (oxidation)
Quantified DifferencePrevention of metal center oxidation (maintenance of target oxidation state)
ConditionsHalide abstraction in coordinating solvents (acetone or acetonitrile)

Procuring TlPF6 ensures that chemists can reliably generate active catalytic species or solvento intermediates without inadvertently oxidizing their carefully tuned transition metal precursors.

Co Tripod Sequential Abstraction
Head-to-head
KPF₆ removes only the first Cl⁻ from [tripodCoCl₂]; TlPF₆ is required to abstract the second Cl⁻ and form [tripodCo(LL′)]²⁺.
Enables stepwise ligand substitution control.
Both steps necessary; KPF₆ alone insufficient for bis-ligand products.
PF₆⁻ Coordination Strength
Cross-study
PF₆⁻: no measurable Tl⁺ complex (log β₁ <2). ClO₄⁻: log β₁ = 3.3; BF₄⁻: log β₁ = 2.9.
Maximizes metal-centered electrophilicity; PF₆⁻ >10³ weaker coordination.
Dichloromethane, 25°C, polarography.
Ambient Stability
Data to verify
Air- and moisture-stable under standard laboratory conditions; no hazardous polymerization.
Supports benchtop handling without glovebox.
Qualitative SDS classification; no quantitative hydrolysis rate available.

Synthesis of Electron-Rich Photoredox Catalysts

TlPF6 is the optimal choice for synthesizing advanced ruthenium, osmium, and rhenium-based photoredox catalysts where the metal center is highly electron-rich. Because silver salts will indiscriminately oxidize these complexes (forming a silver mirror and destroying the catalyst), TlPF6 is required to safely abstract halides and install weakly coordinating PF6- anions without altering the photophysically critical oxidation state of the metal [1].

Preparation of Highly Electrophilic Cationic Catalysts

In the development of cationic nickel, iron, or palladium catalysts for C-H activation or cross-coupling, generating a truly vacant coordination site is essential. TlPF6 not only provides the thermodynamic force to remove halides via TlX precipitation, but it also supplies the non-coordinating PF6- anion. This prevents the anion from re-coordinating to the metal (as would happen with TlOTf or TlNO3), ensuring maximum electrophilicity of the resulting catalyst [2].

Isolation of Sensitive Organometallic Intermediates

For industrial R&D focused on isolating reactive organometallic intermediates (such as solvento complexes or agostic-interaction models), TlPF6 allows for rapid, clean halide abstraction at room temperature. Its use guarantees that the isolated species reflects the intended oxidation state rather than a decomposition product, which is critical for mechanistic studies and the scale-up of proprietary catalytic cycles [3].

Application Fit

Application
Selection Property
Validation Focus
Late transition metal cation synthesis
Non-oxidative halide abstraction
Confirm absence of metal byproducts and redox artifacts
Stepwise chloride substitution from dichloride precursors
Tiered reactivity with KPF₆/TlPF₆
Verify selective removal of each chloride ligand
Rhenium(I) σ-alkynyl complex preparation
Reported higher-yield route
Compare isolated yields against alternative halide abstractors
PF₆⁻ installation via metathesis
Minimal Tl⁺–anion complexation
Confirm retained electrophilicity at metal center

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (97.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

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